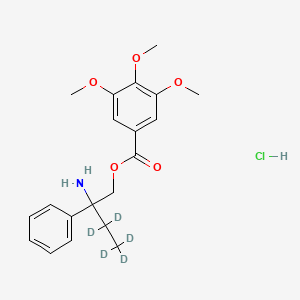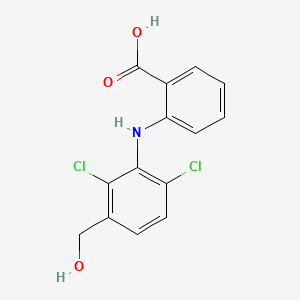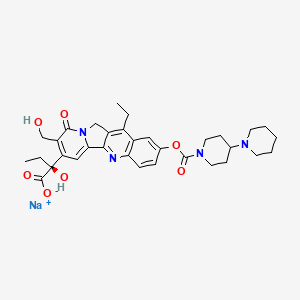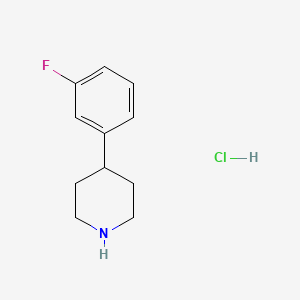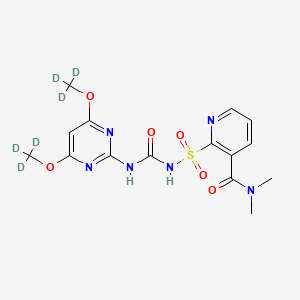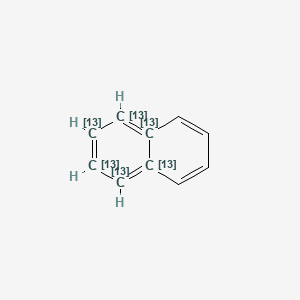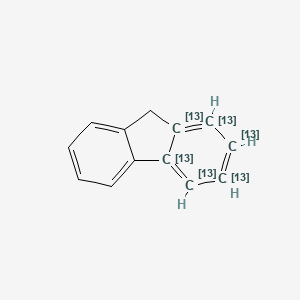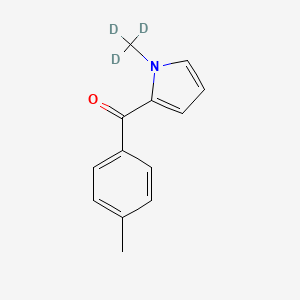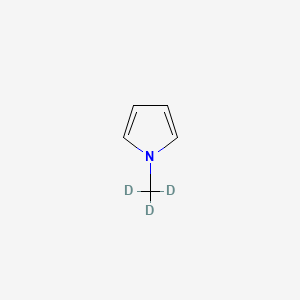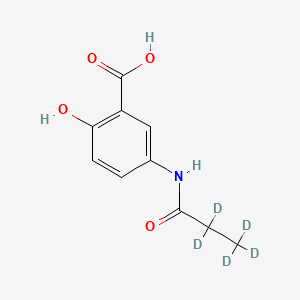
N-Propionyl Mesalazine-d5
Overview
Description
N-Propionyl Mesalazine-d5 is a labeled derivative of Mesalazine, also known as 5-aminosalicylic acid. It is primarily used in biochemical research, particularly in the study of proteomics. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical applications .
Mechanism of Action
Target of Action
N-Propionyl Mesalazine-d5 is a labeled metabolite of Mesalazine . Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, mesalazine is active mainly topically rather than systemically .
Biochemical Pathways
It is known that it interferes with the production of inflammatory chemicals, such as prostaglandins and leukotrienes, thereby reducing inflammation and tissue damage in the colon .
Pharmacokinetics
The pharmacokinetics of Mesalazine have been studied in healthy subjects. After administration, the drug is absorbed and metabolized, with the metabolites being excreted in the urine . The maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were reported after the first dose administration . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .
Result of Action
The result of Mesalazine’s action is a reduction in the inflammation and symptoms associated with ulcerative colitis. This includes a decrease in abdominal pain, diarrhea, and rectal bleeding . It is also used to maintain remission in patients with ulcerative colitis .
Action Environment
The action of Mesalazine is influenced by the environment in the gastrointestinal tract. The drug is designed to be released in the colon, where it can act directly on the inflamed tissue . The effectiveness of Mesalazine can be influenced by factors such as the pH of the gut, the presence of certain gut bacteria, and the speed at which the drug is transported through the gut .
Biochemical Analysis
Biochemical Properties
N-Propionyl Mesalazine-d5 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the growth of HT-29 cell line, a type of CRC cell, and inhibit the expression of matrix metalloproteinases (MMPs) through NF-κB-mediated and invasive cellular signals .
Molecular Mechanism
The mechanism of action of this compound involves its ability to donate electrons and thus scavenge the radical and non-radical forms of Hb IV . This suggests that this compound is very effective in inhibiting lipid peroxidation catalyzed by hemoproteins such as Hb .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propionyl Mesalazine-d5 involves the propionylation of Mesalazine with a deuterated propionic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction is followed by purification steps, including recrystallization or chromatography, to obtain the final product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Propionyl Mesalazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of Mesalazine, such as N-acylated or O-acylated compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Propionyl Mesalazine-d5 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mesalazine and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of Mesalazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mesalazine.
Industry: Applied in the quality control of pharmaceutical formulations containing Mesalazine
Comparison with Similar Compounds
Mesalazine (5-aminosalicylic acid): The parent compound, widely used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that releases Mesalazine in the colon.
Olsalazine: A dimer of Mesalazine that is cleaved in the colon to release two molecules of Mesalazine
Uniqueness: N-Propionyl Mesalazine-d5 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in complex biological systems, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676119 | |
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189861-06-0 | |
| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


